苯并咪唑-4,5,6,7-D4

描述

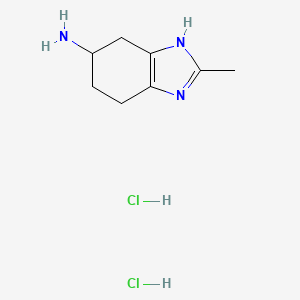

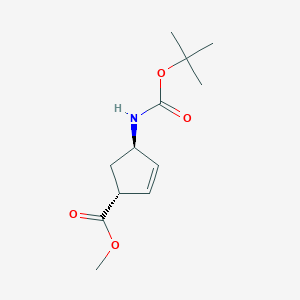

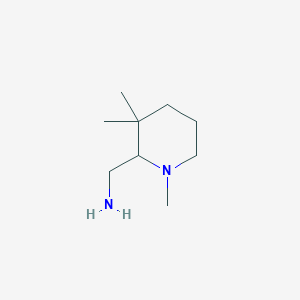

Benzimidazole-4,5,6,7-D4 is an isotopic labelled form of Benomyl, which is a benzimidazole derivative and could be used as a fungicide . Benzimidazole is a heterocyclic aromatic organic compound, viewed as fused rings of the aromatic compounds benzene and imidazole .

Synthesis Analysis

Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . A study reports a simple process to synthesize and separate 2-substituted-phenyl benzimidazole derivatives with high yield and efficiency . The synthetic procedure involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase . The structure of all obtained compounds was identified by FTIR, NMR and HRMS .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The reactions are accelerated by orders of magnitude in comparison to the bulk .Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in form of tabular crystals . It has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .科学研究应用

苯并咪唑杀菌剂和微管抑制剂

苯并咪唑衍生物广泛用于农业和兽医学中,作为杀菌剂和驱虫药。它们是微管装配的特异性抑制剂,通过与微管蛋白分子结合起作用。这一特性也导致了它们在癌症化疗中的实验性应用。真菌细胞生物学和分子遗传学的研究已经使用苯并咪唑来研究微管蛋白的结构、组织和功能 (Davidse,1986)。

抗病毒作用

某些取代的苯并咪唑对甲型流感、副流感、痘苗和脑脊髓炎病毒表现出抗病毒作用。这些化合物通过减少细胞 RNA 的合成来抑制这些病毒的生长。然而,它们的活性并不局限于病毒诱导的过程 (Bucknall,1967)。

与 DNA 和 DNA 相关过程的相互作用

苯并咪唑衍生物以其与 DNA 的相互作用和对 DNA 相关过程的干扰而闻名,这使其在药物化学中具有相关性。这包括抗蠕虫药、抗酸药、抗菌药和已知与 DNA 相互作用的化合物 (Bhattacharya 和 Chaudhuri,2008)。

抗菌和抗肿瘤活性

新的苯并咪唑衍生物已被合成用于治疗微生物感染和抑制肿瘤。这些衍生物已显示出对金黄色葡萄球菌和大肠杆菌等病原菌的有效性,以及在体外筛选对人肝癌细胞系的抗氧化活性和细胞毒性作用 (Khalifa 等人,2018)。

四卤代苯并咪唑的结构-反应活性关系

对四卤代苯并咪唑(一种蛋白激酶 CK2 抑制剂)的研究提供了对弱相互作用模式及其在药物应用中的作用的见解。这些研究对于理解四卤代苯并咪唑系列化合物的生物活性至关重要 (Latosinska 等人,2014)。

抑制 DNA 拓扑异构酶 I

一些苯并咪唑衍生物充当 I 型 DNA 拓扑异构酶的抑制剂,展示了它们在开发新的治疗剂中的潜力 (Alpan 等人,2007)。

安全和危害

属性

IUPAC Name |

4,5,6,7-tetradeuterio-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZJCKYKOHLVJF-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC=N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzimidazole-4,5,6,7-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-Methyl-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1450518.png)

![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)

![Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1450524.png)

![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride](/img/structure/B1450532.png)

![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)